
Nickel sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel sulfide is an inorganic compound with the formula NiS. It appears as a black solid and is odorless. This compound occurs naturally in various minerals, including millerite (NiS), pentlandite (Ni₉S₈), and heazlewoodite (Ni₃S₂). These minerals are significant sources of nickel, which is extensively used in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Nickel sulfide can be synthesized through several methods:
Precipitation Method: This involves the reaction of nickel(II) salts with hydrogen sulfide (H₂S) or sodium sulfide (Na₂S) in aqueous solutions. The reaction is typically carried out under neutral to alkaline conditions to precipitate black this compound: [ \text{Ni}^{2+} + \text{H}_2\text{S} \rightarrow \text{NiS} + 2\text{H}^+ ]
Solid-State Metathesis Reactions: This method involves the reaction of nickel(II) chloride (NiCl₂) with sodium sulfide (Na₂S) at high temperatures.
Hydrothermal Synthesis: this compound can also be prepared by reacting nickel(II) salts with sulfur sources under hydrothermal conditions, which allows for controlled crystal growth and morphology.
Industrial Production Methods: Industrially, this compound is primarily obtained as a byproduct during the extraction of nickel from its ores. The sulfide ores are roasted in air to convert this compound to nickel oxide, which is then reduced to metallic nickel: [ \text{NiS} + 1.5\text{O}_2 \rightarrow \text{NiO} + \text{SO}_2 ]
化学反应分析
Nickel sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to nickel oxide (NiO) when heated in the presence of oxygen: [ \text{NiS} + 1.5\text{O}_2 \rightarrow \text{NiO} + \text{SO}_2 ]
Reduction: this compound can be reduced to metallic nickel using reducing agents such as hydrogen gas (H₂) at high temperatures.
Substitution: this compound can react with halogens to form nickel halides. For example, with chlorine gas (Cl₂), it forms nickel(II) chloride (NiCl₂): [ \text{NiS} + \text{Cl}_2 \rightarrow \text{NiCl}_2 + \text{S} ]
Common reagents used in these reactions include hydrogen sulfide, sodium sulfide, oxygen, and halogens. The major products formed from these reactions are nickel oxide, nickel halides, and sulfur .
科学研究应用
Nickel sulfide has numerous applications in scientific research:
作用机制
The mechanism by which nickel sulfide exerts its effects varies depending on the application:
相似化合物的比较
Nickel sulfide can be compared with other metal sulfides such as:
Cobalt Sulfide (CoS): Similar to this compound, cobalt sulfide is used in energy storage and catalysis.
Iron Sulfide (FeS): Iron sulfide is commonly used in environmental applications for pollutant removal.
Copper Sulfide (CuS): Copper sulfide is used in photovoltaic cells and sensors.
This compound is unique due to its combination of high thermal and chemical stability, cost-effectiveness, and versatile applications in various fields .
属性
CAS 编号 |
12035-71-1 |
|---|---|
分子式 |
Ni3S2 |
分子量 |
240.22 g/mol |
IUPAC 名称 |
nickel;sulfanylidenenickel |
InChI |
InChI=1S/3Ni.2S |
InChI 键 |
YGHCWPXPAHSSNA-UHFFFAOYSA-N |
SMILES |
S=[Ni] |
规范 SMILES |
S=[Ni].S=[Ni].[Ni] |
物理描述 |
Other Solid Other Solid; Pellets or Large Crystals Black powder; Practically insoluble in water (0.0036 g/l @ 18 deg C); [MSDSonline] |
相关CAS编号 |
16812-54-7 (Parent) 11113-75-0 (cpd with unspecified MF) 12137-08-5 (Ni2-S) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (7S)-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B8230936.png)
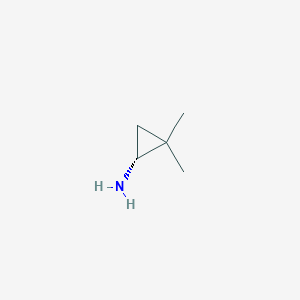
![Spiro[9H-fluorene-9,9'-[9H]xanthene]-2,2',7,7'-tetramine, N2,N2,N7,N7,N2',N2',N7',N7'-octakis(4-methoxyphenyl)-](/img/structure/B8230953.png)
![trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B8230968.png)
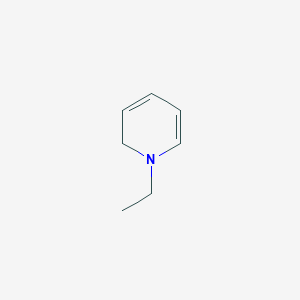
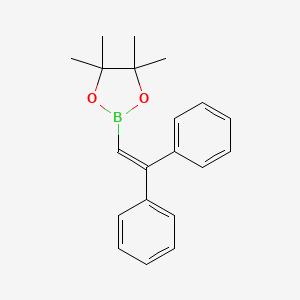
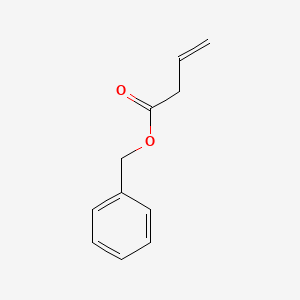
![methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate](/img/structure/B8231010.png)
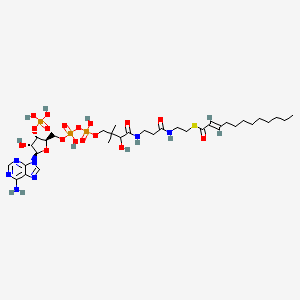
![Disodium;[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-oxidooxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B8231023.png)

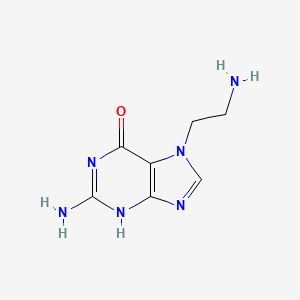
![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B8231033.png)
![1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-](/img/structure/B8231035.png)
